8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that belongs to the quinoline family. Quinolines are a class of organic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety . They are known for their versatile applications in the fields of industrial and synthetic organic chemistry .
Scientific Research Applications
Synthesis and Chemical Properties
8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline and its derivatives are primarily explored for their unique chemical structures and properties. The compounds have been synthesized using various methods and characterized using spectroscopic techniques. For instance, compounds structurally related to this compound have been synthesized and their structures elucidated by UV, IR, (1)H NMR, and (13)C NMR spectroscopy. These studies contribute to understanding the molecular frameworks and chemical behaviors of these compounds (Budakoti et al., 2008).
Biological Activities
The derivatives of this compound have shown promising biological activities. Some studies have explored their potential antimicrobial properties. For example, newly synthesized pyrazolo[3,4-b]quinoline derivatives have been screened for their antimicrobial activity, highlighting the potential of these compounds in developing new treatments (El-Sayed & Aboul‐Enein, 2001).
Material Science and Optoelectronics
The compounds have also found applications in material science, particularly in the field of optoelectronics. Derivatives of this compound, such as 1H-pyrazolo[3,4-b]quinolines, have been recognized as luminophores for electroluminescent devices, indicating their potential in electronic display technologies (Chaczatrian et al., 2004).
Mechanism of Action
Target of Action
The compound “8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a quinoline derivative. Quinoline derivatives are known to have a wide range of biological activities and can interact with various targets such as DNA, enzymes, and receptors .
Mode of Action
Many quinoline derivatives exert their effects by intercalating into dna, inhibiting enzymes, or modulating receptor activity .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Generally, the pharmacokinetic properties of a compound depend on its chemical structure, and quinoline derivatives can have varied ADME properties .
Result of Action
Quinoline derivatives can have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
8-bromo-1-(4-bromophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Br2N3/c23-15-6-9-17(10-7-15)27-22-18-12-16(24)8-11-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVQXYZUCADVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Br)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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